molecular formula C20H19FN4O3S2 B3409764 4-fluoro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide CAS No. 894027-58-8

4-fluoro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide

Cat. No.: B3409764
CAS No.: 894027-58-8
M. Wt: 446.5 g/mol
InChI Key: BCABOLQBLJMWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, 4-fluoro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide, is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded by a gene located in the Down syndrome critical region of chromosome 21, and its overexpression is implicated in the neurological and developmental pathologies associated with Down syndrome . Consequently, this inhibitor serves as a critical pharmacological tool for investigating the role of DYRK1A in neurodevelopment and cognitive function , with research applications extending to the study of tau protein pathophysiology in Alzheimer's disease . The [1,2,4]triazolo[3,2-b][1,3]thiazole scaffold of this molecule is recognized for its high-affinity binding to the kinase's active site, providing a high degree of selectivity over other kinases. Researchers utilize this compound to probe DYRK1A-mediated signaling cascades, its impact on neuronal differentiation, and its regulatory functions in cell cycle control, offering valuable insights for the development of novel therapeutic strategies for kinase-related neurodegenerative disorders.

Properties

IUPAC Name

4-fluoro-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S2/c1-13-11-17(7-8-18(13)21)30(26,27)22-10-9-15-12-29-20-23-19(24-25(15)20)14-3-5-16(28-2)6-4-14/h3-8,11-12,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCABOLQBLJMWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide typically involves multiple steps The process begins with the preparation of the triazolothiazole core, which is synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative The methoxyphenyl group is introduced via a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dimethylformamide (DMF) and dichloromethane (DCM), while catalysts such as palladium on carbon (Pd/C) may be employed to facilitate certain reactions.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes:

  • A sulfonamide group, which is known for its antibacterial properties.
  • A triazole moiety, which has been recognized for its diverse biological activities including antifungal and anticancer effects.
  • A thiazole ring , which contributes to its pharmacological profile.

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. Recent studies have indicated that compounds containing the triazole and thiazole rings can enhance this activity. For instance, derivatives of 1,2,4-triazole have shown promising antibacterial effects against various pathogens:

  • Antibacterial Studies : Research has demonstrated that sulfonamide-triazole hybrids exhibit enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .

Antifungal Properties

The incorporation of a triazole moiety has also been linked to antifungal activity. Studies indicate that compounds with a similar structure to our target compound have shown effectiveness against fungal strains such as Aspergillus and Candida species .

Anticancer Potential

The triazole and thiazole components are associated with anticancer properties. Compounds derived from these scaffolds have been reported to inhibit tumor cell proliferation in various cancer cell lines:

  • Cytotoxicity Studies : Some derivatives have demonstrated IC50 values in the nanomolar range against cancer cell lines like MCF-7 and A549, indicating strong potential for further development as anticancer agents .

Synthesis and Characterization

Several studies have focused on the synthesis of similar compounds and their biological evaluations:

  • Synthesis Protocols : The synthesis typically involves multi-step organic reactions where starting materials are reacted under controlled conditions to yield the desired sulfonamide derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds:

  • Modification Effects : Variations in substituents on the phenyl rings and the thiazole structure significantly affect biological activity. For example, electron-withdrawing groups have been found to enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazolothiazole moiety is known to interact with various biological targets, including kinases and proteases, which play crucial roles in cellular signaling pathways.

Comparison with Similar Compounds

N-{2-[2-(4-Fluorophenyl)[1,3]Thiazolo[3,2-b][1,2,4]Triazol-6-Yl]Ethyl}-N′-(4-Methoxyphenyl)Ethanediamide ()

  • Core Structure : Shares the triazolothiazole core but replaces the sulfonamide with an ethanediamide group.
  • Substituents : Retains the 4-fluorophenyl and 4-methoxyphenyl groups.
  • This may limit its utility in targets requiring strong polar interactions .

Thiazolo-Triazolone Derivatives ()

  • Example : (5E)-5-(2-Fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (606957-21-5).
  • Core Structure : Features a thiazolo-triazolone instead of triazolothiazole.
  • Substituents : Fluorobenzylidene and methylphenyl groups.
  • Key Differences : The thione group in triazolones may engage in tautomerism, altering electronic properties compared to the sulfonamide in the target compound. Fluorine placement on the benzylidene group vs. the benzene sulfonamide may influence target selectivity .

Sulfonamide-Containing Heterocycles

Sulfonylurea Herbicides ()

  • Example: Metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate).
  • Core Structure : Triazine ring linked to a sulfonylurea group.
  • Key Differences: While both compounds contain sulfonamide groups, the triazine core in herbicides differs significantly from the triazolothiazole in the target compound. This structural divergence underpins their distinct applications (herbicidal vs.

Pyrimidinylamino Sulfonamides ()

  • Example: N-(4-((4-(Ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (923113-41-1).
  • Core Structure : Pyrimidine ring with sulfonamide.
  • Substituents: Fluorophenyl and ethylamino groups.
  • Key Differences: The pyrimidine core offers different π-stacking and hydrogen-bonding capabilities compared to triazolothiazole. The ethylamino group may enhance solubility but reduce metabolic stability .

Bivalent Bromodomain Inhibitors ()

  • Example : AZD5153 (triazolopyridazine-based compound).
  • Core Structure : Triazolopyridazine with bivalent binding motifs.
  • This highlights how core heterocycle modifications drastically alter biological activity .

Comparative Analysis of Key Properties

Compound Core Structure Functional Groups Substituents Potential Applications
Target Compound Triazolothiazole Sulfonamide, Fluorine, Methoxy 3-Methylbenzene, Ethyl linkage Medicinal chemistry (enzymes/receptors)
N-{2-[2-(4-Fluorophenyl)...Ethanediamide Triazolothiazole Ethanediamide, Fluorine, Methoxy Similar to target Limited by reduced H-bonding
606957-21-5 () Thiazolo-triazolone Thione, Fluorobenzylidene Methylphenyl Not specified (structural analog)
Metsulfuron-methyl () Triazine Sulfonylurea Methoxy, methyl Herbicide
AZD5153 () Triazolopyridazine Piperidyl, Methoxy Bivalent design Bromodomain inhibitor (cancer)

Research Findings and Implications

Synthetic Pathways : The target compound’s synthesis likely involves S-alkylation of triazole-thiones (as in ), given the ethyl linkage and sulfonamide group. This contrasts with sulfonylureas, which derive from Friedel-Crafts reactions .

Bioactivity : The sulfonamide group in the target compound may enhance binding to metalloenzymes (e.g., carbonic anhydrases) compared to ethanediamide or thione analogs .

Metabolic Stability : Fluorine and the triazolothiazole core likely improve resistance to oxidative metabolism compared to pyrimidine- or triazine-based compounds .

Biological Activity

4-Fluoro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide is a complex organic compound of significant interest in medicinal chemistry. Its unique structural features suggest potential biological activities, particularly as an enzyme inhibitor or receptor modulator. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Fluorine atom : Enhances lipophilicity and biological activity.
  • Methoxyphenyl group : Contributes to the overall pharmacophore.
  • Triazolothiazole moiety : Known for its interactions with various biological targets.
  • Sulfonamide group : Commonly associated with antibacterial properties.
PropertyValue
Molecular FormulaC₁₈H₁₈FN₅O₂S
Molecular Weight393.43 g/mol
CAS Number894027-58-8
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazolothiazole moiety can form hydrogen bonds with active sites on various proteins, influencing their function.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes like carbonic anhydrase and xanthine oxidase.
  • Receptor Modulation : It may modulate the activity of receptors involved in inflammatory pathways.

Pharmacological Profile

Research indicates that compounds containing triazole and thiazole structures exhibit a wide range of pharmacological activities. These include:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Potential to inhibit tumor growth through modulation of signaling pathways.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces TNF-alpha levels in vitro

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of triazole derivatives, revealing that compounds similar to 4-fluoro-N-{...} exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
  • Cancer Research :
    In vitro studies showed that triazolo-thiazole derivatives can induce apoptosis in several cancer cell lines by activating caspase pathways . This suggests potential applications in cancer therapy.
  • Inflammation Studies :
    Research highlighted the ability of triazole compounds to inhibit p38 MAPK pathways, leading to decreased production of inflammatory cytokines . This mechanism supports their use in treating inflammatory diseases.

Q & A

Basic: What are the recommended synthetic routes for synthesizing this compound, and what critical parameters influence yield?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the triazolo-thiazole core via cyclization of thiosemicarbazide derivatives, followed by sulfonamide coupling. Key parameters include:

  • Temperature control during cyclization (80–120°C) to avoid side reactions.
  • Solvent selection (e.g., DMF or THF) to stabilize intermediates.
  • Catalyst optimization (e.g., Pd/C for coupling reactions).
    Yield optimization requires monitoring via TLC or HPLC at each step to ensure intermediate purity .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and connectivity.
  • Mass Spectrometry (MS): High-resolution MS for molecular weight validation.
  • Chromatography: HPLC (>95% purity threshold) and TGA/DSC for thermal stability assessment.
    For example, DSC can detect polymorphic transitions critical for formulation .

Advanced: How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

Answer:

  • Substituent variation: Modify the methoxyphenyl, fluorine, or methyl groups to assess effects on bioactivity.
  • In vitro assays: Test derivatives against target enzymes (e.g., kinases) using kinetic assays.
  • Computational docking: Predict binding modes with targets (e.g., ATP-binding pockets) to guide synthesis.
    A 2025 study demonstrated that electron-withdrawing groups at the 4-fluorophenyl position enhance inhibitory potency by 30% .

Advanced: What experimental strategies resolve contradictions in reported biological activities across studies?

Answer:

  • Standardized assays: Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).
  • Meta-analysis: Compare substituent effects; e.g., 4-methoxy vs. 4-ethoxy analogs show divergent IC50 values due to steric hindrance .
  • Control experiments: Use knockout models or competitive inhibitors to confirm target specificity .

Advanced: How can the mechanism of action involving enzyme inhibition be elucidated?

Answer:

  • Kinetic assays: Measure KiK_i values under varying substrate concentrations to determine inhibition type (competitive/non-competitive).
  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KDK_D) in real-time.
  • X-ray crystallography: Resolve co-crystal structures with target enzymes (e.g., sulfotransferases) to identify key interactions.
    A 2025 study identified hydrogen bonding between the sulfonamide group and a conserved aspartate residue in the active site .

Basic: What are the primary biological targets or pathways implicated for this compound?

Answer:

  • Enzyme targets: Kinases (e.g., EGFR), sulfotransferases, or cytochrome P450 isoforms.
  • Pathways: Apoptosis regulation or oxidative stress response.
    Target identification involves siRNA silencing or CRISPR-Cas9 knockout followed by activity assays .

Advanced: How should stability studies be designed for long-term storage and formulation?

Answer:

  • Stress testing: Expose the compound to UV light (40°C/75% RH) for 14 days and monitor degradation via HPLC.
  • Thermal analysis: Use TGA to determine decomposition thresholds (>200°C suggests room-temperature stability).
  • Lyophilization: For aqueous formulations, assess freeze-dried stability under inert gas .

Advanced: What methodologies determine binding affinity and kinetics with target proteins?

Answer:

  • Isothermal Titration Calorimetry (ITC): Measures enthalpy changes during binding (ΔHΔH, ΔSΔS).
  • Fluorescence Polarization: Tracks ligand displacement in competitive assays.
  • Molecular Dynamics (MD) simulations: Predict residence times and conformational changes over 100-ns trajectories.
    SPR data from a 2025 study reported a KDK_D of 12 nM for kinase binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.